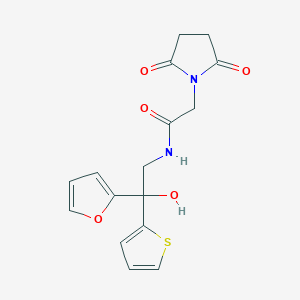

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

Descripción

This compound features a pyrrolidin-1-yl-dioxopyrrolidine core linked to an acetamide group substituted with a tertiary alcohol bearing furan-2-yl and thiophen-2-yl moieties. The structural complexity arises from the combination of heterocyclic aromatic systems (furan and thiophene) and a polar hydroxyl group, which may influence its solubility, bioavailability, and pharmacological interactions.

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c19-13(9-18-14(20)5-6-15(18)21)17-10-16(22,11-3-1-7-23-11)12-4-2-8-24-12/h1-4,7-8,22H,5-6,9-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNFHPFLIHRBPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidinone derivative, followed by the introduction of the furan and thiophene moieties through coupling reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the acetamide group may produce the corresponding amine.

Aplicaciones Científicas De Investigación

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as a precursor for designing new pharmaceuticals with specific biological activities.

Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its versatile functional groups.

Mecanismo De Acción

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally related acetamide derivatives from the evidence:

Key Observations:

Structural Diversity :

- The target compound uniquely combines furan , thiophene , and hydroxyl groups , distinguishing it from phenyl-dominated analogs in . These heterocycles may enhance π-π stacking or hydrogen-bonding interactions in biological targets compared to purely phenyl-based systems .

- Unlike herbicide-related acetamides (e.g., dimethenamid), the target compound lacks chloro or alkoxy substituents, suggesting divergent pharmacological pathways .

Physicochemical Properties: Anticonvulsant analogs in exhibit yields of 62.9–73.5% and melting points of 129.6–176.0°C. The target compound’s properties are likely comparable, though its hydroxyl group could improve aqueous solubility relative to nonpolar substituents (e.g., trifluoromethyl) .

The target compound’s furan and thiophene groups may alter binding affinity or selectivity due to their electronic and steric profiles . Thiophene’s lipophilicity might enhance blood-brain barrier penetration, while the hydroxyl group could introduce metabolic vulnerability (e.g., glucuronidation) .

Synthetic Considerations: Synthesis of the target compound may parallel methods in (e.g., coupling pyrrolidinone derivatives with amine-bearing substituents) or (thioacetal formation for heterocycle integration). However, the lack of direct data necessitates further investigation .

Actividad Biológica

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , and it features a complex structure that includes a dioxopyrrolidine moiety, a furan ring, and a thiophene group. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research has indicated that compounds containing furan and thiophene rings exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study:

In a study published in Cancer Letters, derivatives of furan and thiophene were tested against multiple cancer cell lines. The results demonstrated that these compounds could reduce cell viability by over 50% at concentrations as low as 10 µM, suggesting potent anticancer activity .

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Thiophene derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Research Findings:

A study highlighted in Journal of Medicinal Chemistry found that similar compounds showed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against various bacterial strains, indicating strong antimicrobial effects .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer metabolism or bacterial growth.

- Receptor Modulation: It may interact with cellular receptors, influencing signaling pathways that regulate cell survival and proliferation.

- Oxidative Stress Induction: The presence of reactive oxygen species (ROS) can be triggered upon treatment with this compound, leading to oxidative damage in target cells.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.